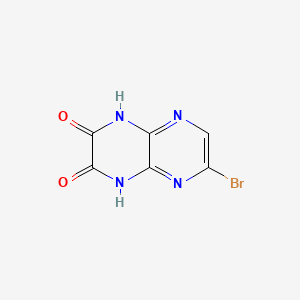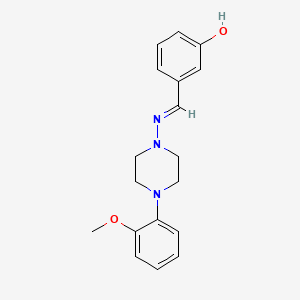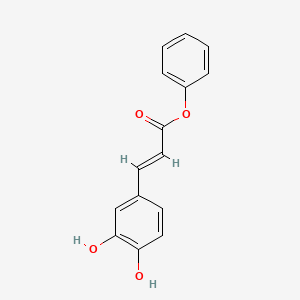
Magnaldehyde B
概要
説明
Magnaldehyde B is a naturally occurring compound found in plants such as Magnolia officinalis and Sassafras randaienseThe compound has the molecular formula C18H16O3 and a molecular weight of 280.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: Magnaldehyde B can be synthesized through several methods, including the isolation from natural sources and chemical synthesis. One common method involves the extraction from the bark of Magnolia officinalis, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding, followed by solvent extraction and purification. The purified compound is then crystallized to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Magnaldehyde B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications and applications .
科学的研究の応用
Magnaldehyde B has a wide range of scientific research applications, including:
Chemistry: this compound is used as an intermediate in the synthesis of complex molecules, such as Salvinorin A and isoquinoline alkaloids.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in the treatment of gastrointestinal disorders and as an anti-cancer agent.
Industry: this compound is used in the development of natural product-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Magnaldehyde B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of specific enzymes and receptors, leading to its biological effects. For example, this compound has been shown to inhibit the activity of certain inflammatory mediators, thereby exerting its anti-inflammatory effects .
類似化合物との比較
Magnaldehyde B shares structural similarities with other natural compounds, such as this compound and other lignans. it is unique in its specific chemical structure and biological activity. The following compounds are similar to this compound:
This compound: Found in Magnolia officinalis, it shares a similar lignan structure but differs in its specific functional groups.
Piperitylmagnolol: Another lignan with a similar backbone but different substituents.
This compound’s uniqueness lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
(E)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-12,20-21H,1,4H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSQIXOLLQBDC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)

![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)



